molecular formula C13H22N2O4 B6149303 1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid CAS No. 1824013-13-9

1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid

Cat. No.: B6149303
CAS No.: 1824013-13-9
M. Wt: 270.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of azetidine rings and a tert-butoxycarbonyl group, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage advanced technologies such as microreactors to achieve precise control over reaction parameters, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine rings and tert-butoxycarbonyl group play a crucial role in binding to these targets, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid is unique due to its dual azetidine rings and the specific arrangement of functional groups. This structural configuration imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

1824013-13-9

Molecular Formula

C13H22N2O4

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.